2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine
Description
2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine is a compound that involves a complex structure with a trifluoromethyl group and a quinoline ring. This class of compounds is often studied for their unique chemical and physical properties, which make them interesting for various applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves multistep reactions starting from aniline derivatives. For example, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate in the synthesis of prulifloxacin, was achieved by treating 3,4-difluoroaniline with carbon disulfide in the presence of triethylamine, followed by several steps to achieve the quinoline skeleton with an overall yield of 85.7% (Cheng Chun, 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine reveals complex interactions due to the presence of the trifluoromethyl group and the quinoline ring. For instance, studies on the molecular structure, vibrational spectroscopy, and theoretical investigations provide insights into the reactivity and stability of these compounds (Merzouk Saidj et al., 2022).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives with trifluoromethyl groups are influenced by the electron-withdrawing nature of the trifluoromethyl group. For instance, electrolytic partial fluorination of organic compounds, including quinolyl sulfides, demonstrated the regioselective anodic fluorination, significantly enhanced by the trifluoromethyl group on the quinoline ring, yielding alpha-fluorinated sulfides in good yields (K. Dawood & T. Fuchigami, 1999).
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. These compounds show effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and efficacy as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).
Postharvest Preservation
In the realm of agriculture and food science, quinoline derivatives have been explored for their role in inhibiting ethylene action, a critical factor in the postharvest storage of fruits and vegetables. Ethylene induces senescence and quality loss in stored produce. Tools that inhibit ethylene biosynthesis or action, such as certain quinoline derivatives, have shown promise in extending the shelf life and maintaining the quality of postharvest fruits and vegetables (Martínez-Romero et al., 2007).
Optoelectronic Materials
The quinoline scaffold is integral to developing novel optoelectronic materials due to its luminescent properties. Quinazolines and quinolines, including their derivatives, are valuable for creating luminescent small molecules and chelate compounds. These compounds are applied in photo- and electroluminescence, contributing to the advancement of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is especially crucial for the creation of innovative optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(18-6-5-16)8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVFTOISFTWFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371015 | |
Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine | |
CAS RN |
175203-50-6 | |
Record name | 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.